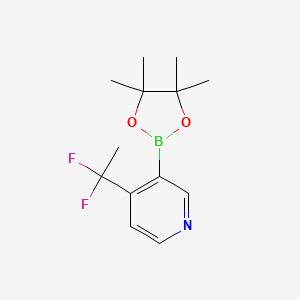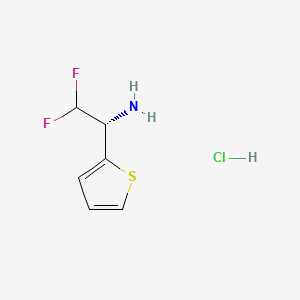
Tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate is a chemical compound that features a tert-butyl group, a piperazine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate typically involves the coupling of a piperazine derivative with a pyridine derivative. One common method involves the use of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, which is coupled with 2-nitro-5-bromopyridine. The nitro group is then hydrogenated using platinum on charcoal as a catalyst .
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves scaling up the reaction conditions and using more efficient catalysts and solvents to ensure the reaction proceeds smoothly and with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .
Medicine
Medically, this compound derivatives are being explored for their potential to treat various diseases, including tuberculosis and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 5-(piperazin-2-yl)pyridine-2-carboxylate is unique due to its combination of a piperazine ring and a pyridine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl 5-piperazin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-5-4-10(8-17-11)12-9-15-6-7-16-12/h4-5,8,12,15-16H,6-7,9H2,1-3H3 |
Clé InChI |
ULCSJVALMDMUTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
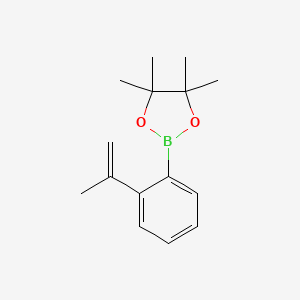
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)

![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
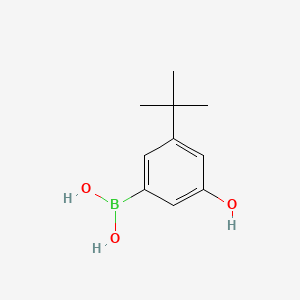

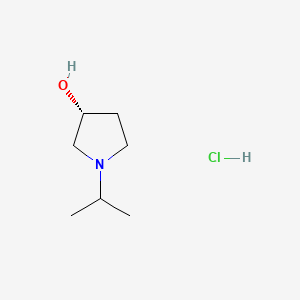
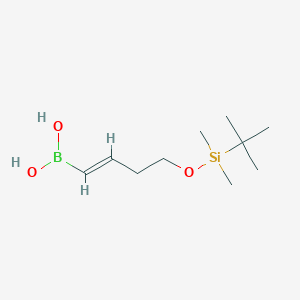
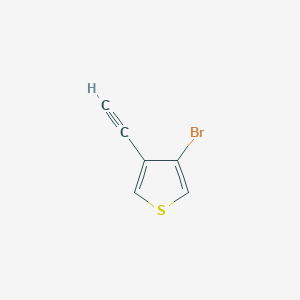
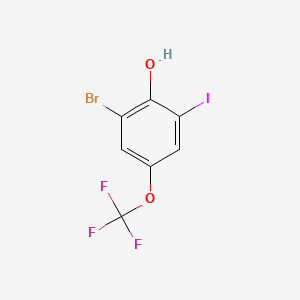
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
